N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide
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Overview
Description
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine core, which is further substituted with a methyl group and an isobutyramide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, nausea, sleep, and thermoregulation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell growth and differentiation .
Biochemical Pathways
For instance, some derivatives have been found to exhibit antimicrobial , anticancer , and anti-inflammatory activities .
Result of Action
For instance, some compounds have been found to inhibit the activity of tyrosine kinases, which can lead to the control of cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of Mycobacterium tuberculosis H37Ra.
Cellular Effects
It is suggested that compounds containing a pyrimidine scaffold can have significant effects on cellular processes . For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives play an important role in signaling within cells, promoting both cell proliferation and survival . They are key components in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Temporal Effects in Laboratory Settings
It is known that compounds containing a pyrimidine scaffold can have significant effects over time . These effects include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives can have significant effects at different dosages . These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrimidine derivatives play an important role in various metabolic pathways . These could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can be transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It is known that pyrimidine derivatives can be localized in specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine core.
Methylation: The methyl group is introduced through a methylation reaction using a methylating agent such as methyl iodide.
Attachment of the Isobutyramide Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide can be compared with other similar compounds, such as:
N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)acetamide: Similar structure but with an acetamide group instead of an isobutyramide group.
N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)propionamide: Similar structure but with a propionamide group instead of an isobutyramide group.
N-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)butyramide: Similar structure but with a butyramide group instead of an isobutyramide group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-11(2)15(20)16-10-13-17-12(3)9-14(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLXKZJARPWGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)C)N2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.